molecular formula C21H31N5O2 B1668070 Buspirone CAS No. 36505-84-7

Buspirone

Cat. No. B1668070
Key on ui cas rn: 36505-84-7
M. Wt: 385.5 g/mol
InChI Key: QWCRAEMEVRGPNT-UHFFFAOYSA-N
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Patent
US08911751B2

Procedure details

0.2 grams of Phospholipin 90 were dissolved in 2.5 grams EtOH; to this solution 0.02 grams of Vitamin E were added and mixed to obtain a clear system. To this system, 0.2 grams of buspirone HCl dissolved in 7.08 grams DDW were slowly added under constant stirring at room temperature in Heidolph mixer (700 rpm). The obtained system was stirred for additional 5 minutes.
[Compound]
Name
Vitamin E
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[N:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH2:26][C:21]4([CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:5][CH:6]=1.Cl>CCO>[CH:1]1[CH:6]=[N:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH2:26][C:21]4([CH2:22][CH2:23][CH2:24][CH2:25]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Vitamin E
Quantity
0.02 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O.Cl
Step Three
Name
Quantity
2.5 g
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under constant stirring at room temperature in Heidolph mixer (700 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to obtain a clear system
ADDITION
Type
ADDITION
Details
were slowly added
STIRRING
Type
STIRRING
Details
The obtained system was stirred for additional 5 minutes
Duration
5 min

Outcomes

Product
Name
Type
Smiles
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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